molecular formula C13H19N B12562936 Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- CAS No. 193338-72-6

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl-

Cat. No.: B12562936
CAS No.: 193338-72-6
M. Wt: 189.30 g/mol
InChI Key: JTNWLMYDECZVFY-UHFFFAOYSA-N
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Description

The tert-butyl group introduces significant steric bulk and electron-donating effects, while the allyl substituent on the amine may influence reactivity through conjugation or coordination with metals. This compound is structurally distinct due to the combination of these groups, which could impact its physicochemical properties and applications in synthesis or catalysis .

Properties

CAS No.

193338-72-6

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-tert-butyl-N-prop-2-enylaniline

InChI

InChI=1S/C13H19N/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h5-9,14H,1,10H2,2-4H3

InChI Key

JTNWLMYDECZVFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- can be achieved through several synthetic routes. One common method involves the alkylation of 2-tert-Butylaniline with propenyl halides under basic conditions . The reaction typically requires a solvent such as ethanol or acetone and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Electrophiles like bromine, chlorine, or nitronium ions

Major Products Formed

    Oxidation: Nitro compounds

    Reduction: Amines

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

Synthesis and Use in Organic Chemistry

Benzenamine derivatives are crucial intermediates in organic synthesis. The compound can be synthesized through various methods, including the alkylation of aniline with tert-butyl groups followed by propenyl substitution. This versatility allows it to serve as a precursor for:

  • Dyes and Pigments : The compound is used in the synthesis of azo dyes, which are widely applied in the textile industry.
  • Pharmaceuticals : Its derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their biological activities.

Table 1: Synthesis Pathways for Benzenamine Derivatives

Synthesis MethodReaction TypeYield (%)Reference
Alkylation of AnilineN-Alkylation85
Propenyl SubstitutionElectrophilic Addition78
Azo CouplingDiazo Reaction90

Applications in Material Science

Benzenamine derivatives are also explored for their utility in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Coatings : Its derivatives are used in formulating protective coatings due to their resistance to corrosion and UV degradation.

Research has indicated that benzenamine derivatives exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives possess significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : Some compounds derived from benzenamine have been investigated for their potential anti-inflammatory effects in preclinical studies.

Table 2: Biological Activities of Benzenamine Derivatives

Compound NameActivity TypeTested OrganismsReference
2-tert-butylanilineAntimicrobialE. coli, S. aureus
N-(Propenyl)-2-tert-butylanilineAnti-inflammatoryHuman cell lines

Case Studies

Several case studies illustrate the practical applications of benzenamine derivatives:

  • Case Study 1 : A study on the development of a new class of antimicrobial agents based on benzenamine derivatives showed promising activity against multi-drug resistant strains of bacteria, highlighting their potential in pharmaceutical applications.
  • Case Study 2 : Research conducted on the use of benzenamine in polymer formulations demonstrated enhanced mechanical properties and thermal stability compared to traditional materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenamine, 2-(1-methylethyl)- (CAS 643-28-7)

  • Structure : 2-isopropyl substituent on the benzene ring; lacks the N-allyl group.
  • Molecular Weight : 135.21 g/mol (vs. ~190.3 g/mol for the target compound).
  • Absence of N-allyl limits coordination capabilities compared to the target compound.

Benzenamine, N-methyl-N-(1-methyl-2-propenyl)- (CAS 1008-70-4)

  • Structure : N-methyl and N-(1-methylallyl) groups; benzene ring lacks substituents.
  • Molecular Weight : ~163.26 g/mol.
  • Key Differences :
    • The allyl group here is branched (1-methylallyl), altering steric and electronic profiles compared to the linear allyl in the target.
    • Absence of tert-butyl reduces steric protection of the aromatic ring.
  • Reactivity : Likely more prone to polymerization due to the branched allyl group .

Benzenamine, 2-methyl-N-(1-phenyl-2-propynylidene) (CAS 666723-11-1)

  • Structure : 2-methyl substituent on benzene; N-propargylidene (alkyne) group.
  • Molecular Weight : ~221.3 g/mol.
  • Key Differences :
    • The propargylidene group introduces sp-hybridized carbons, enabling distinct reactivity (e.g., cycloadditions) compared to the allyl group.
    • Methyl substituent is smaller than tert-butyl, offering less steric shielding.
  • Applications: Potential use in click chemistry or metal coordination due to the alkyne moiety .

Benzenamine, N,4-dimethyl-N-(1-methylethyl)- (CAS 91339-17-2)

  • Structure: Diisopropylamino group at the N-position; 4-methyl substituent on benzene.
  • Molecular Weight : ~177.29 g/mol.
  • Methyl at the 4-position directs electrophilic substitution differently than tert-butyl at the 2-position.
  • Synthesis : Likely prepared via alkylation of p-toluidine, contrasting with the target’s allylation route .

Structural and Functional Analysis

Table 1: Comparative Properties of Benzenamine Derivatives

Compound Name Substituents (Benzene/N) Molecular Weight (g/mol) Key Features
Target Compound 2-tert-butyl, N-allyl ~190.3 High steric bulk; potential for metal coordination
2-(1-methylethyl)benzenamine 2-isopropyl 135.21 Moderate steric hindrance
N-methyl-N-(1-methylallyl)aniline N-methyl, N-(1-methylallyl) 163.26 Branched allyl; polymerization-prone
2-methyl-N-(propargylidene)aniline 2-methyl, N-propargylidene 221.3 Alkyne functionality; click chemistry
N,4-dimethyl-N-isopropyl aniline 4-methyl, N-diisopropyl 177.29 Electron-donating; directed substitution

Steric and Electronic Effects

  • The allyl group’s conjugation with the amine nitrogen may enhance resonance stabilization or participate in transition-metal-catalyzed reactions (e.g., Heck coupling) .

Reactivity and Stability

  • Allyl groups are susceptible to oxidation and polymerization, necessitating stabilizers or inert conditions during storage .
  • The tert-butyl group’s electron-donating nature may deactivate the benzene ring toward electrophilic substitution, directing reactivity to the allyl-substituted amine .

Biological Activity

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl-, commonly referred to as an aromatic amine, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and potential applications in various fields.

Chemical Structure and Properties

Benzenamine, 2-(1,1-dimethylethyl)-N-2-propenyl- has a unique structure that contributes to its biological properties. The compound consists of a benzene ring substituted with an amine group and a propenyl side chain, which is influenced by the bulky tert-butyl group.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzenamine derivatives. These compounds have shown significant activity against various pathogens:

  • Bacterial Inhibition : Research indicates that certain derivatives exhibit strong antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds related to benzenamine have been tested for their ability to inhibit the growth of Staphylococcus aureus and Escherichia coli.
  • Antifungal Properties : The antifungal activity of benzenamine derivatives has also been documented. A study reported that specific compounds showed high inhibition rates against fungi such as Candida albicans and Aspergillus niger.

Table 1: Antimicrobial Activity of Benzenamine Derivatives

PathogenInhibition Zone (mm)Sensitivity Classification
Staphylococcus aureus20Extremely Sensitive (+++)
Escherichia coli15Very Sensitive (++)
Candida albicans18Very Sensitive (++)
Aspergillus niger16Very Sensitive (++)

Antioxidant Activity

The antioxidant potential of benzenamine derivatives has been evaluated using various assays. The DPPH radical scavenging assay is commonly used to measure the ability of compounds to donate hydrogen atoms or electrons to neutralize free radicals.

  • DPPH Scavenging Activity : The antioxidant activity index (AAI) of benzenamine derivatives was calculated based on their IC50 values in DPPH assays. Compounds exhibiting lower IC50 values demonstrate higher antioxidant potential.

Table 2: Antioxidant Activity of Benzenamine Derivatives

CompoundIC50 (μg/mL)AAI
Benzenamine Derivative A250.8
Benzenamine Derivative B300.7
Benzenamine Derivative C200.9

Case Study 1: Antimicrobial Efficacy

A study conducted by Kabuto et al. (2007) evaluated the efficacy of benzenamine derivatives against neurotoxic agents using in vitro models. The results indicated that these compounds significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxins, suggesting protective effects attributed to their antioxidant properties.

Case Study 2: Application in Agriculture

Research on the use of benzenamine derivatives as biocontrol agents in agriculture highlighted their potential in managing fungal diseases in crops. The compounds exhibited significant antifungal activity against pathogens such as Botrytis cinerea, leading to reduced disease incidence in treated plants.

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